This compound is classified as a synthetic organic compound and is categorized under impurities derived from the degradation of decitabine. The compound has a CAS number of 78185-67-8 and is recognized for its structural complexity, which includes multiple functional groups that can influence its reactivity and interaction with biological systems.
The synthesis of Decitabine Impurity 6 typically involves the hydrolytic degradation of decitabine. This degradation can occur under acidic conditions, leading to the opening of the triazine ring present in decitabine, resulting in various impurities including Decitabine Impurity 6.
Synthetic Routes:
In large-scale production, controlling reaction conditions such as pH and temperature is crucial to minimize the formation of unwanted impurities. The use of stabilizers during the freeze-drying process helps maintain the integrity of the active pharmaceutical ingredient while limiting degradation pathways that could lead to impurities like Decitabine Impurity 6.
Decitabine Impurity 6 has a molecular formula of C22H24O6 and a molecular weight of 384.43 g/mol. Its structure features multiple aromatic rings and ester functional groups, contributing to its chemical properties and reactivity.
Property | Value |
---|---|
CAS Number | 78185-67-8 |
Molecular Formula | C22H24O6 |
Molecular Weight | 384.43 g/mol |
Purity | > 95% |
Decitabine Impurity 6 is involved in several chemical reactions:
Common Reagents:
These reactions can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Decitabine itself acts primarily by inducing DNA hypomethylation, which alters gene expression patterns within cancer cells. The mechanism involves the incorporation of decitabine into DNA during replication, which subsequently inhibits DNA methyltransferases (DNMTs). This inhibition leads to a decrease in DNA methylation levels, promoting the reactivation of silenced genes that are critical for normal cellular function.
Decitabine Impurity 6 exhibits various physical properties that are critical for its handling and application:
These properties necessitate careful storage conditions to maintain stability during pharmaceutical processing .
Decitabine Impurity 6 is primarily studied within the context of pharmaceutical development where understanding its formation and impact on drug efficacy is crucial. Its presence can affect:
Decitabine (5-aza-2'-deoxycytidine) is a cytosine nucleoside analogue with the molecular formula C₈H₁₂N₄O₄ and a molecular weight of 228.21 g/mol [3]. As an antineoplastic agent, it exerts therapeutic effects through DNA hypomethylation, reactivating silenced tumor suppressor genes in myeloid malignancies. Structurally, it features a deoxyribose sugar linked to a modified triazine ring, where nitrogen replaces carbon at position 5. This modification enables irreversible binding to DNA methyltransferases, disrupting aberrant methylation patterns in cancer cells [7]. The drug is approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), particularly in high-risk patients where it prolongs survival by delaying transformation to AML [7].
Table 1: Key Properties of Decitabine
Property | Value |
---|---|
CAS Registry Number | 2353-33-5 |
Molecular Formula | C₈H₁₂N₄O₄ |
Molecular Weight | 228.21 g/mol |
Therapeutic Class | Hypomethylating Agent |
Primary Indications | MDS, AML |
International regulatory agencies (FDA, EMA, ICH) enforce stringent guidelines for characterizing and controlling impurities in antineoplastic APIs. ICH Q3A(R2) and Q3B(R2) classify impurities based on risk thresholds, requiring identification and quantification of impurities exceeding 0.10% in drug substances. For genotoxic impurities, the ICH M7 guideline mandates a "threshold of toxicological concern" (TTC) approach, necessitating control at ppm levels. Decitabine Impurity 6, as a synthesis intermediate, falls under ICH Q3A's "identified impurity" category, requiring rigorous structural confirmation, analytical method validation, and batch-to-batch monitoring [1] . Pharmacopeial standards (USP/EP) further require impurity reference materials to have ≥95% purity and full spectroscopic characterization [1].
Decitabine Impurity 6, designated chemically as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate), is a stereospecific process-related impurity arising during decitabine synthesis. Its CAS number (78185-67-8) and molecular formula (C₂₂H₂₄O₆; MW 384.4 g/mol) were confirmed across multiple sources [1] . This impurity serves as a critical analytical reference standard for:
Table 2: Characterization Data for Decitabine Impurity 6
Property | Value | Source |
---|---|---|
CAS Number | 78185-67-8 (β-isomer) | [1] |
IUPAC Name | (3R,4S,6R)-6-Methoxyoxane-3,4-diyl bis(4-methylbenzoate) | |
Molecular Formula | C₂₂H₂₄O₆ | [1] |
Molecular Weight | 384.43 g/mol | [6] |
Boiling Point | 510.3 ± 50.0°C at 760 mmHg | [6] |
Density | 1.22 ± 0.1 g/cm³ | [6] |
Storage Conditions | Room temperature, protected from light | [1] |
Stereochemistry | β-D-erythro-pentopyranoside configuration | [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7